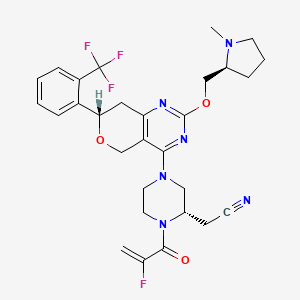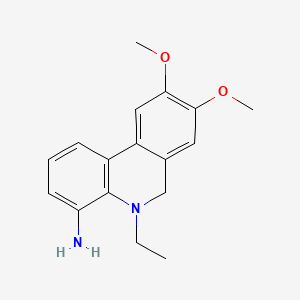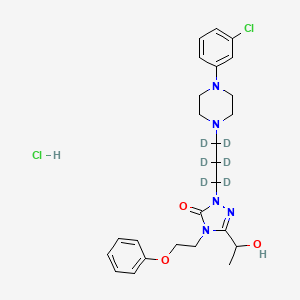![molecular formula C12H6ClFN2O B12417925 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde is a chemical compound with the molecular formula C11H6ClFN2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
The synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]quinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at the desired positions on the quinoxaline ring.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde can be compared with other quinoxaline derivatives, such as:
4-Chloroquinoxaline: Lacks the fluorine and aldehyde groups, making it less versatile in certain reactions.
7-Fluoroquinoxaline:
2-Quinoxalinecarboxaldehyde: Lacks the chloro and fluoro substituents, which may influence its chemical properties and biological activities.
The unique combination of chloro, fluoro, and aldehyde groups in this compound makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H6ClFN2O |
|---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C12H6ClFN2O/c13-12-11-3-7(6-17)5-16(11)10-2-1-8(14)4-9(10)15-12/h1-6H |
InChI Key |
GJTMSNSUMGDOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C3=CC(=CN23)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


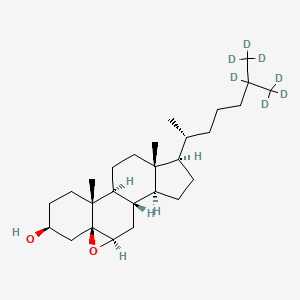
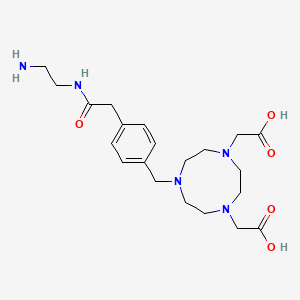
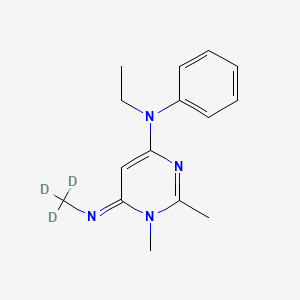
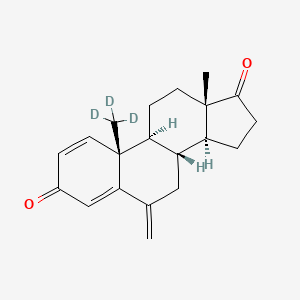
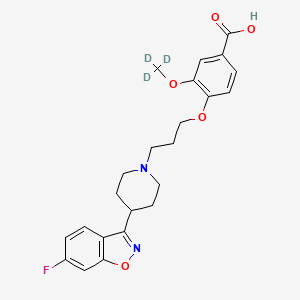

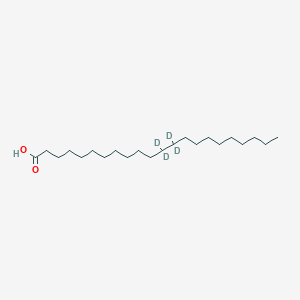
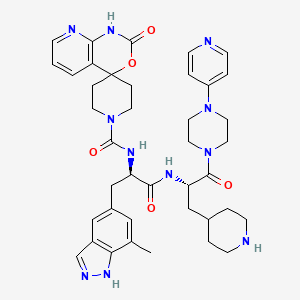
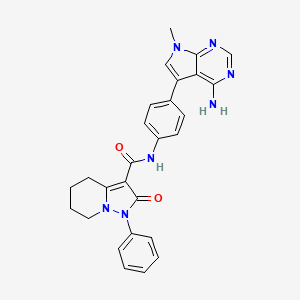
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
